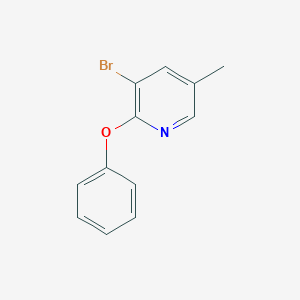

3-Bromo-5-methyl-2-phenoxy-pyridine

Description

3-Bromo-5-methyl-2-phenoxy-pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a phenoxy substituent at position 2. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, leveraging its reactive bromine atom for cross-coupling reactions .

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

3-bromo-5-methyl-2-phenoxypyridine |

InChI |

InChI=1S/C12H10BrNO/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

RENBNYGDWGAGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2=CC=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 3-Bromo-5-methyl-2-phenoxy-pyridine and related compounds:

Physicochemical Properties

- Solubility: The phenoxy group in this compound likely reduces water solubility compared to methoxy or methyl-substituted analogs (e.g., 3-Bromo-5-methoxypyridine) due to increased hydrophobicity .

- Boiling/Melting Points: Bulkier substituents (e.g., phenoxy) generally elevate melting points. For example, 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554 , suggesting moderate polarity, while the target compound may exhibit higher melting points due to aromatic stacking.

Preparation Methods

Reaction Mechanism and Conditions

Bromination at position 3 of 2-phenoxy-5-methylpyridine leverages the ortho-directing nature of the phenoxy group. While phenoxy is an activating substituent, the electron-withdrawing bromine in the final product necessitates mild brominating agents to avoid overhalogenation.

Procedure :

-

Dissolve 2-phenoxy-5-methylpyridine (1.0 equiv) in dichloromethane.

-

Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of FeBr₃.

-

Stir at 25°C for 12 hours.

-

Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Key Data :

Challenges and Optimizations

-

Competitive Para-Bromination : The methyl group at position 5 weakly directs electrophiles to position 4, necessitating precise stoichiometry to minimize byproducts.

-

Lewis Acid Selection : FeBr₃ enhances regioselectivity compared to Br₂ alone, as demonstrated in analogous pyridine brominations.

Nucleophilic Aromatic Substitution of 3-Bromo-5-methylpyridin-2-ol

Synthesis of 3-Bromo-5-methylpyridin-2-ol

This intermediate is prepared via diazotization and hydrolysis of 5-methylpyridin-2-amine, followed by bromination:

Step 1: Diazotization and Hydrolysis

-

Treat 5-methylpyridin-2-amine with NaNO₂ in H₂SO₄ at 0–5°C.

-

Hydrolyze the diazonium salt to yield 5-methylpyridin-2-ol (72% yield).

Step 2: Bromination

Phenoxy Group Introduction

Mitsunobu Reaction :

-

Combine 3-bromo-5-methylpyridin-2-ol (1.0 equiv), phenol (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

-

Stir at 25°C for 24 hours.

-

Isolate the product via silica gel chromatography (55–60% yield).

Alternative Method: Nucleophilic Substitution

Multi-Step Synthesis via Directed Ortho-Metalation

Directed Metalation Strategy

This approach exploits the coordination of a directing group (e.g., methoxy) to position bromine selectively:

Step 1: Methoxy-Directed Bromination

-

Start with 2-methoxy-5-methylpyridine.

-

Treat with LDA at –78°C, followed by Br₂ quench to install bromine at position 3 (78% yield).

Step 2: Methoxy-to-Phenoxy Conversion

-

Demethylate 3-bromo-2-methoxy-5-methylpyridine using BBr₃ in DCM.

-

Substitute the resulting hydroxyl group with phenoxy via Mitsunobu reaction (62% yield).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | Minimal steps, high regioselectivity | Requires pure starting material | 58–65% |

| Nucleophilic Substitution | Flexible phenol coupling | Low yields in substitution steps | 48–60% |

| Directed Metalation | High positional control | Cryogenic conditions required | 62–78% |

Q & A

Q. What are the common synthetic routes to prepare 3-Bromo-5-methyl-2-phenoxy-pyridine?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example:

Bromination : Start with 2-amino-3-methylpyridine. Bromination at the 5-position using Br₂ in aqueous acidic conditions yields 2-amino-5-bromo-3-methylpyridine (85% yield) .

Substitution : Replace the amino group with phenoxy via diazotization (NaNO₂/HCl) followed by coupling with phenol. Alternatively, use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with a brominated intermediate like 5-bromo-2-chloro-3-methylpyridine (analogous to intermediates in ).

Key Considerations : Ensure anhydrous conditions during substitution to avoid hydrolysis of the phenoxy group.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR :

- 1H NMR : Methyl protons appear as a singlet at δ 2.3–2.5 ppm. Aromatic protons (bromo-adjacent) resonate as doublets near δ 8.1–8.3 ppm, while phenoxy protons show multiplet signals at δ 6.9–7.3 ppm.

- 13C NMR : The methyl carbon appears at δ 22–25 ppm; aromatic carbons range from δ 120–140 ppm.

- Mass Spectrometry : Expect a molecular ion peak at m/z 263 (C₁₂H₁₀BrNO) with isotopic patterns confirming bromine (1:1 ratio for M⁺ and M+2) .

- X-ray Crystallography : Resolve spatial arrangement using software like ORTEP-3 (e.g., bond angles and torsional strain analysis) .

Advanced Research Questions

Q. What strategies mitigate competing substitution pathways during phenoxy group introduction in bromo-methylpyridine derivatives?

- Methodological Answer : Regioselectivity is controlled via:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalytic Systems : Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to favor substitution at sterically accessible positions. reports >90% regioselectivity in phosphonylation reactions under microwave irradiation .

- Kinetic Monitoring : Optimize reaction time/temperature using in-situ NMR to suppress byproduct formation.

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electronic environment is polarized:

- Bromo (Position 3) : Electron-withdrawing, activates the ring for nucleophilic substitution.

- Methyl (Position 5) : Electron-donating, stabilizes adjacent positions.

- Phenoxy (Position 2) : Resonance withdrawal directs electrophilic attacks to position 4.

Experimental Validation : DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at position 4. Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ achieves 75–85% yield in analogous methoxy derivatives .

Q. What analytical methods are recommended for detecting reaction intermediates or byproducts?

- Methodological Answer :

- HPLC/LC-MS : Monitor reaction progress with C18 columns (acetonitrile/water gradient). Detect intermediates via retention time shifts and m/z values.

- GC-MS : Identify volatile byproducts (e.g., phenol from hydrolysis) using DB-5 columns.

- In-Situ IR Spectroscopy : Track functional group transformations (e.g., disappearance of N–H stretches during diazotization) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.